

An In-Depth Technical Guide to the Material Safety of Benzotriazole-d4

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzotriazole BT-d10	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a certified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always refer to the manufacturer's official SDS before handling this chemical. The toxicological data presented here is primarily for the non-deuterated parent compound, Benzotriazole (BT), as comprehensive data for Benzotriazole-d4 (BT-d4) is not readily available. It is presumed that the toxicological properties of BT-d4 are comparable to those of BT.

Introduction

Benzotriazole-d4 (BT-d4) is a deuterated analog of Benzotriazole (BT), a heterocyclic compound with wide-ranging industrial applications, including as a corrosion inhibitor, in photographic developing, and as a component in aircraft deicing fluids. In the pharmaceutical and research sectors, BT-d4 is primarily utilized as an internal standard in analytical and pharmacokinetic studies due to its distinct mass spectrometric signature. A thorough understanding of its material safety profile is paramount for ensuring safe handling and experimental conduct.

This technical guide provides a comprehensive overview of the material safety data for Benzotriazole, serving as a surrogate for Benzotriazole-d4. It includes a summary of physical and chemical properties, detailed toxicological information, experimental protocols for safety assessment, and visualizations of potential toxicological pathways.



Physical and Chemical Properties

The physical and chemical properties of a substance are fundamental to understanding its potential hazards and for developing appropriate handling procedures.

Property	Value	Reference
Chemical Formula	C ₆ HD ₄ N ₃	[1]
Molecular Weight	123.15 g/mol	[1][2][3]
Appearance	White to light tan crystalline powder	[2]
Melting Point	94 - 99 °C	
Boiling Point	204 °C at 15 mmHg	_
Solubility	Insoluble in water	_
Vapor Pressure	0.04 mmHg at 20 °C	_

Toxicological Data

The toxicological profile of Benzotriazole is summarized below. These values are critical for risk assessment in a laboratory setting.

Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD ₅₀	Rat	Oral	500 - 600 mg/kg	[2]
LD ₅₀	Mouse	Oral	615 mg/kg	[2]
LC50	Rat	Inhalation	1.91 mg/L (3 hours)	[4]
LD ₅₀	Rabbit	Dermal	>2000 mg/kg	[4]

Irritation and Sensitization



Test	Species	Result	Reference
Skin Irritation	Rabbit	Mild to moderate irritant	[2]
Eye Irritation	Rabbit	Severe irritant	[2]
Skin Sensitization	Guinea Pig	Not considered a sensitizer	[5]

Genotoxicity and Carcinogenicity

Test	Result	Reference
Ames Test (Bacterial Reverse Mutation)	Positive in some strains	[2]
In vivo Micronucleus Test (Mouse)	Negative	[6]
Carcinogenicity	No convincing evidence of carcinogenicity in rats or mice in a bioassay. However, an increased incidence of brain tumors in rats and alveolar/bronchiolar carcinomas in female mice suggested a possible carcinogenic effect.	[7]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the replication and validation of safety data. The following are summaries of standard OECD guidelines relevant to the toxicological endpoints of Benzotriazole.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)



This method determines the acute oral toxicity of a substance.[8][9][10][11][12]

- Principle: A stepwise procedure is used with a small number of animals per step. The
 outcome of each step determines the dosage for the subsequent step.
- Animals: Typically, young adult female rats are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered orally by gavage in a single dose.
 - A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).
 - Three animals are used in the first step.
 - The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
 - Depending on the outcome (number of mortalities), the dose is either increased or decreased for the next step, or the study is concluded.
- Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[13][14][15] [16][17]

- Principle: The substance is applied to the skin of a single animal, and the degree of irritation is observed and scored over time.
- Animals: Albino rabbits are the recommended species.
- Procedure:
 - A small area of the animal's fur is clipped.



- 0.5 g of the solid test substance (moistened with a small amount of water) is applied to the clipped skin and covered with a gauze patch.
- The patch is left in place for 4 hours.
- After 4 hours, the patch and any residual substance are removed.
- The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Observations may continue for up to 14 days to assess the reversibility of any effects.
- Endpoint: The severity of the skin reaction is scored, and the substance is classified based on the persistence and severity of the observed lesions.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[2][3] [7][18][19]

- Principle: A single dose of the substance is applied to one eye of an animal, with the other
 eye serving as a control.
- Animals: Albino rabbits are typically used.
- Procedure:
 - A small amount of the test substance (typically 0.1 mL of liquid or 100 mg of solid) is instilled into the conjunctival sac of one eye.
 - The eyelids are held briefly together to prevent loss of the substance.
 - The eye is examined for signs of irritation in the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
 - The observation period can be extended up to 21 days to assess the reversibility of effects.



• Endpoint: The severity of ocular lesions is scored, and the substance is classified based on the nature and reversibility of the observed damage.

Skin Sensitization (OECD Guideline 406: Guinea Pig Maximization Test)

This test is designed to assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).[1][4][5][20][21]

- Principle: The test involves an induction phase to sensitize the animals, followed by a challenge phase to elicit an allergic reaction.
- Animals: Young adult guinea pigs are used.
- Procedure:
 - Induction Phase: The animals are exposed to the test substance through both intradermal injections (with and without adjuvant to enhance the immune response) and topical application on a shaved area of skin.
 - Rest Period: A rest period of 10-14 days follows the induction phase to allow for the development of an immune response.
 - Challenge Phase: A non-irritating concentration of the test substance is applied topically to a different, untreated area of the skin.
 - The challenge site is observed for signs of an allergic reaction (erythema and edema) at 24 and 48 hours after application.
- Endpoint: The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a skin sensitizer.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is widely used to assess the mutagenic potential of a chemical.[6][22][23][24] [25]



• Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes required for the synthesis of an essential amino acid (e.g., histidine). The test measures the ability of a substance to cause a reverse mutation, restoring the bacteria's ability to grow on a medium lacking that amino acid.

Procedure:

- The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (S9 mix from rat liver, to mimic mammalian metabolism).
- The bacteria are then plated on a minimal agar medium that lacks the essential amino acid.
- The plates are incubated for 48-72 hours.
- Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to the negative control.

Potential Mechanisms of Toxicity and Signaling Pathways

While the precise molecular mechanisms of Benzotriazole toxicity are not fully elucidated, available research points towards potential neurotoxic and endocrine-disrupting effects. The following diagrams illustrate hypothetical and generalized pathways based on current understanding.

Generalized Pathway of Chemically Induced Cellular Stress and Apoptosis

Many xenobiotics can induce cellular stress, leading to programmed cell death (apoptosis). This is a generalized pathway that may be relevant to Benzotriazole's mode of action.



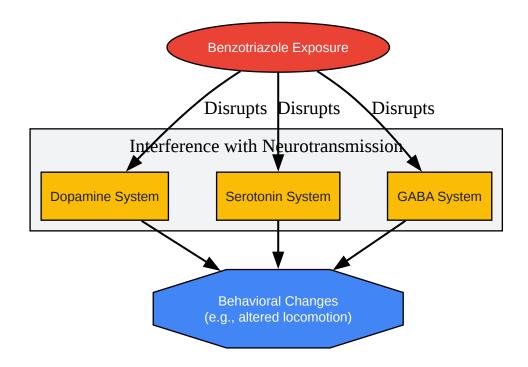


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Caption: Hypothetical pathway of chemically induced apoptosis.

Potential Mechanisms of Neurotoxicity

Studies in aquatic organisms suggest that benzotriazoles may interfere with neurotransmitter systems. This diagram illustrates a potential logical flow of these neurotoxic effects.[26][27][28] [29][30]



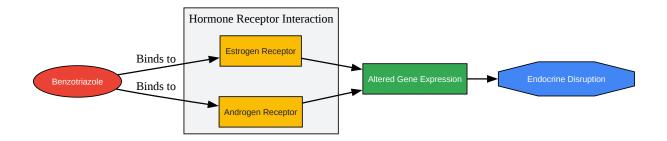
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Caption: Potential mechanisms of Benzotriazole-induced neurotoxicity.

Potential Endocrine Disruption Pathway

Benzotriazoles have been shown to interact with hormone receptors in some studies, suggesting a potential for endocrine disruption.[31][32][33][34][35]





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Caption: Potential pathway for Benzotriazole-induced endocrine disruption.

Handling and Safety Precautions

Given the toxicological profile of Benzotriazole, the following safety precautions are recommended when handling Benzotriazole-d4:

- Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.
 - Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
 - Body Protection: Wear a lab coat or other protective clothing.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion



This technical guide provides a comprehensive overview of the material safety data for Benzotriazole, which serves as a critical reference for the safe handling and use of its deuterated analog, Benzotriazole-d4. The information presented, including quantitative toxicological data, detailed experimental protocols, and potential mechanisms of toxicity, is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to conduct their work safely and responsibly. As with any chemical, a thorough understanding of its potential hazards is the foundation of a strong safety culture in the laboratory.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Material Safety of Benzotriazole-d4]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15555035#benzotriazole-bt-d10-material-safety-data-sheet-msds]

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